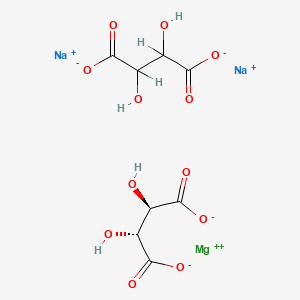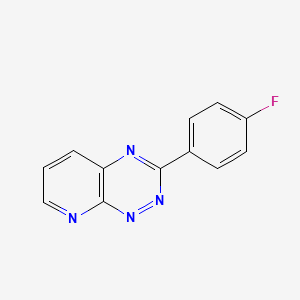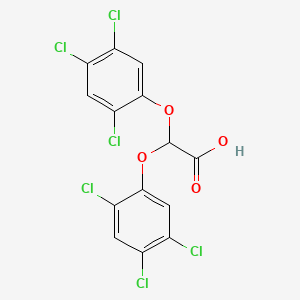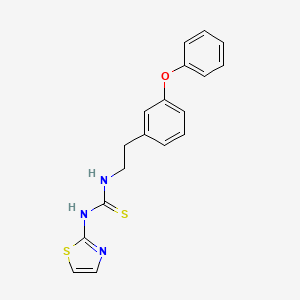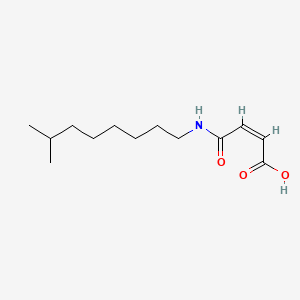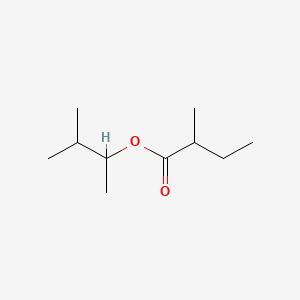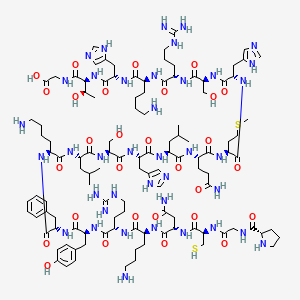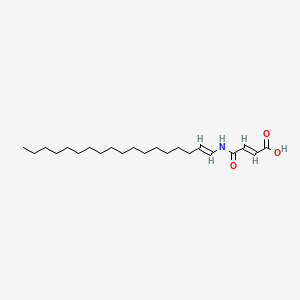
(1,2,3-Trimethylbut-3-enyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,3-trimetilbut-3-enil)benceno: es un compuesto orgánico que pertenece a la clase de hidrocarburos aromáticos. Consiste en un anillo de benceno sustituido con un grupo (1,2,3-trimetilbut-3-enil).
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1,2,3-trimetilbut-3-enil)benceno se puede lograr a través de varios métodos. Un enfoque común involucra la alquilación del benceno con haluros de (1,2,3-trimetilbut-3-enil) en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. La reacción generalmente procede en condiciones anhidras y requiere un control cuidadoso de la temperatura para evitar reacciones secundarias.
Métodos de producción industrial
En un entorno industrial, la producción de (1,2,3-trimetilbut-3-enil)benceno puede implicar el uso de reactores de flujo continuo para garantizar una calidad y un rendimiento de producto consistentes. El proceso también puede incorporar pasos de purificación como la destilación o la recristalización para obtener el compuesto deseado en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(1,2,3-trimetilbut-3-enil)benceno puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su alcano correspondiente utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador metálico.
Sustitución: Las reacciones de sustitución aromática electrófila pueden introducir diferentes sustituyentes en el anillo de benceno. Los reactivos comunes incluyen halógenos, agentes nitrantes y agentes sulfonantes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con un catalizador de paladio o platino.
Sustitución: Halógenos (cloro, bromo) con un catalizador ácido de Lewis, ácido nítrico para la nitración y ácido sulfúrico para la sulfonación.
Principales productos formados
Oxidación: Cetonas o ácidos carboxílicos.
Reducción: Alcanos correspondientes.
Sustitución: Derivados halogenados, nitrados o sulfonados de (1,2,3-trimetilbut-3-enil)benceno.
Aplicaciones Científicas De Investigación
(1,2,3-trimetilbut-3-enil)benceno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con diversas biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como bloque de construcción para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (1,2,3-trimetilbut-3-enil)benceno depende de su aplicación específica. En las reacciones químicas, actúa como un sustrato que sufre una transformación a través de diversas vías. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, influyendo en las vías bioquímicas y los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- (1,2,3-trimetilbut-2-enil)benceno
- (1,2,3-trimetilbut-1-enil)benceno
- (1,2,3-trimetilbutil)benceno
Singularidad
(1,2,3-trimetilbut-3-enil)benceno es único debido a la posición del doble enlace en el grupo (1,2,3-trimetilbut-3-enil), lo que puede influir en su reactividad e interacciones en comparación con sus isómeros. Esta característica estructural puede resultar en diferentes propiedades químicas y físicas, lo que lo hace diferente de otros compuestos similares.
Propiedades
Número CAS |
85895-82-5 |
|---|---|
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
3,4-dimethylpent-4-en-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-10(2)11(3)12(4)13-8-6-5-7-9-13/h5-9,11-12H,1H2,2-4H3 |
Clave InChI |
ZFZCDJRTJOBZBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



